molecular formula C5H7Cl2N3O2 B1458750 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride CAS No. 54237-04-6

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride

Cat. No.: B1458750
CAS No.: 54237-04-6
M. Wt: 212.03 g/mol
InChI Key: MEOOSSXBNPQROR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the imidazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride typically involves the chloromethylation of 1-methyl-5-nitroimidazole. The reaction is carried out using chloromethyl methyl ether or paraformaldehyde and hydrochloric acid as chloromethylating agents. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (NaBH4).

  • Oxidation

Properties

IUPAC Name

2-(chloromethyl)-1-methyl-5-nitroimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2.ClH/c1-8-4(2-6)7-3-5(8)9(10)11;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOOSSXBNPQROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857017
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54237-04-6
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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